2-Hexenoylcarnitine
Description
Properties
CAS No. |
99452-58-1 |
|---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 |
IUPAC Name |
3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
JUAQYRSUSCWTQK-BQYQJAHWSA-N |
SMILES |
CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
Hexenoylcarnitine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acylcarnitines
Structural and Functional Differences
Acylcarnitines are classified based on chain length, saturation, and functional groups. Below is a comparative analysis of 2-hexenoylcarnitine with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Unsaturation vs. Saturation: The double bond in this compound distinguishes it from hexanoylcarnitine (C6, saturated). This structural difference impacts their metabolic pathways; for example, hexanoylcarnitine may convert to this compound before degradation .
- Chain Length: this compound (C6:1) and hexanoylcarnitine (C6) are MCACs, while butyrylcarnitine (C4) is a short-chain acylcarnitine (SCAC). Longer chains (e.g., C16 palmitoylcarnitine) require carnitine palmitoyltransferase for mitochondrial transport .
Clinical and Biomarker Relevance
Table 2: Biomarker Performance and Clinical Associations
Key Findings:
- This compound in Disease: In MM, it discriminates active (AG) from remission (RG) groups and correlates with disease severity . In AIS, reduced levels suggest disrupted lipid metabolism .
- Dietary Modulation: Hexanoylcarnitine and this compound levels in buffalo milk vary with green forage inclusion, highlighting diet-metabolome interactions .
Metabolic Pathways and Interconversions
- β-Oxidation: this compound participates in unsaturated fatty acid oxidation, whereas hexanoylcarnitine is involved in saturated fatty acid metabolism .
- Interconversion: Evidence suggests hexanoylcarnitine may undergo desaturation to form this compound, which is subsequently degraded .
Preparation Methods
Esterification of L-Carnitine with 2-Hexenoic Acid
The direct esterification of L-carnitine and 2-hexenoic acid under acidic conditions yields this compound. A typical protocol involves:
-
Adding 12 mmol 2-hexenoic acid and 1 mL concentrated sulfuric acid as a catalyst.
-
Neutralizing with sodium bicarbonate and purifying via silica gel chromatography (ethyl acetate/methanol/water = 7:2:1).
This method achieves a 68% yield, with purity confirmed by nuclear magnetic resonance (NMR) showing characteristic shifts at δ 5.82 ppm (alkene protons) and δ 3.22 ppm (trimethylammonium group).
Enzymatic Biosynthesis
Carnitine Acyltransferase-Mediated Synthesis
Carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of 2-hexenoyl-CoA to L-carnitine:
-
Procedure :
Enzymatic synthesis offers superior stereoselectivity, with >95% enantiomeric excess reported.
Extraction from Biological Samples
Serum and Plasma Processing
The AbsoluteIDQ® p180 Kit optimizes this compound extraction from biological fluids:
| Step | Reagent | Volume | Condition |
|---|---|---|---|
| 1 | Methanol (with internal standards) | 300 µL | Vortex 6 min, centrifuge 15 min at 14,000 rpm |
| 2 | Phenylisothiocyanate (derivatization) | 50 µL | 65°C, 25 min |
| 3 | Ammonium acetate in methanol | 300 µL | Centrifuge into 96-well plate |
This method achieves 89.2% recovery, with intra-day precision of 4.7% RSD.
Analytical Quantification
UPLC-MS/MS Parameters
Key instrument settings for detecting this compound (m/z 258.2 → 85.1):
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% formic acid; B: acetonitrile |
| Gradient | 0–2 min: 5% B → 95% B |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI+ |
The limit of quantification (LOQ) is 0.1 nM, with linearity (R² > 0.99) from 0.1–500 nM.
Industrial-Scale Production
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting 2-Hexenoylcarnitine in biological samples, and how should they be validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for acylcarnitines. Validation should include calibration curves using isotopically labeled internal standards (e.g., d3- or ¹³C-labeled this compound), limits of detection (LOD), and quantification (LOQ). Precision (intra-day/inter-day variability) and accuracy (spiked recovery experiments) must be reported. Matrix effects (e.g., ion suppression in plasma) should be assessed using post-column infusion .
- Table 1 : Comparison of Analytical Techniques for this compound Detection
| Technique | LOD (nM) | LOQ (nM) | Key Advantages | Limitations |
|---|---|---|---|---|
| LC-MS/MS | 0.1 | 0.5 | High specificity, multi-analyte capability | Requires expensive instrumentation |
| ELISA | 5.0 | 10.0 | High throughput | Cross-reactivity risks |
Q. What experimental models are appropriate for studying this compound’s role in mitochondrial β-oxidation?
- Methodological Answer : In vitro models (e.g., cultured hepatocytes or fibroblasts) allow controlled manipulation of fatty acid substrates and enzyme inhibitors. For in vivo studies, knockout murine models of acyl-CoA dehydrogenases (e.g., ACADVL⁻/⁻) can mimic metabolic disorders linked to this compound accumulation. Ensure ethical compliance (e.g., NIH guidelines for animal welfare ). Data should be contextualized with human patient samples to validate translational relevance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound concentrations across studies?
- Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample collection tubes, storage conditions) or analytical calibration differences. Standardize protocols using:
- Pre-analytical : Immediate plasma separation, use of EDTA tubes, storage at -80°C.
- Analytical : Harmonize LC-MS/MS settings (e.g., collision energy, column type) and cross-validate with reference laboratories.
Statistical tools like Bland-Altman plots or Passing-Bablok regression can quantify inter-study variability .
Q. What strategies optimize this compound extraction efficiency from complex matrices like dried blood spots (DBS)?
- Methodological Answer : Use methanol:acetonitrile (1:1) with 0.1% formic acid for protein precipitation. Centrifugation at 14,000×g for 15 min improves recovery. For DBS, validate punch size (3–6 mm) and hematocrit effects. Include process efficiency calculations: (Peak area with matrix / Peak area without matrix) × 100 .
Q. How should researchers design longitudinal studies to assess this compound as a biomarker for metabolic dysfunction?
- Methodological Answer :
- Cohort Selection : Stratify participants by age, sex, and comorbidities (e.g., obesity, diabetes).
- Sampling Frequency : Baseline, 6-month, and 12-month intervals to capture dynamic changes.
- Data Integration : Combine with omics data (e.g., transcriptomics of CPT1A/CPT2 genes) to identify mechanistic links. Use mixed-effects models to account for intra-individual variability .
Data Contradiction and Reproducibility
Q. What statistical approaches are critical for interpreting conflicting this compound data in case-control studies?
- Methodological Answer :
- Multivariate Analysis : Adjust for confounders (e.g., diet, medication) via logistic regression.
- Sensitivity Analysis : Exclude outliers using Cook’s distance or Mahalanobis metrics.
- Power Analysis : Retrospectively calculate study power to assess false-negative risks. Replicate findings in independent cohorts .
Ethical and Reporting Standards
Q. How should researchers report this compound data to ensure reproducibility in preclinical studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
